

1H NMR and 13C NMR of 5-Bromo-2-methoxypyridin-3-ol

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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridin-3-ol

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An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopy of **5-Bromo-2-methoxypyridin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **5-Bromo-2-methoxypyridin-3-ol**. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to forecast the chemical shifts, coupling constants, and signal multiplicities. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a foundational understanding of the expected spectroscopic characteristics of this molecule.

Chemical Structure and Predicted NMR Resonances

5-Bromo-2-methoxypyridin-3-ol possesses a pyridine ring substituted with a bromine atom, a methoxy group, and a hydroxyl group. The electronic environment of each proton and carbon nucleus is unique, leading to a distinct set of signals in the ¹H and ¹³C NMR spectra. The predicted assignments are based on the additive effects of these substituents on the pyridine scaffold.

Predicted ¹H NMR Data

The ^1H NMR spectrum is expected to exhibit signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the adjacent functional groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	7.20 - 7.40	Doublet (d)	2.0 - 3.0
H-6	7.80 - 8.00	Doublet (d)	2.0 - 3.0
-OCH ₃	3.80 - 4.00	Singlet (s)	N/A
-OH	5.00 - 6.00	Broad Singlet (br s)	N/A

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	155.0 - 158.0
C-3	140.0 - 143.0
C-4	120.0 - 123.0
C-5	110.0 - 113.0
C-6	145.0 - 148.0
-OCH ₃	55.0 - 58.0

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following is a detailed methodology for obtaining ^1H and ^{13}C NMR spectra of a compound such as **5-Bromo-2-methoxypyridin-3-ol**.

2.1. Sample Preparation

- Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for polar organic molecules include Deuterated Chloroform (CDCl_3), Deuterated Dimethyl Sulfoxide (DMSO-d_6), or Deuterated Methanol (CD_3OD). For this compound, DMSO-d_6 is a suitable choice to ensure the observation of the hydroxyl proton.
- Sample Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ^1H NMR:

- Spectrometer Frequency: 400 MHz
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

For ^{13}C NMR:

- Spectrometer Frequency: 100 MHz

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
- Spectral Width: 0 to 200 ppm
- Temperature: 298 K

2.3. Data Processing

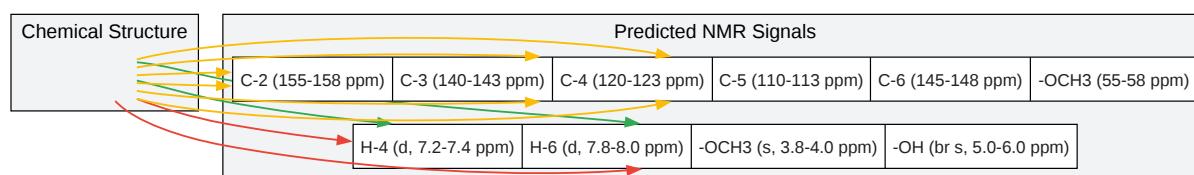
- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
- Integration: Integrate the area under each peak in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and list the chemical shifts of all significant peaks in both ^1H and ^{13}C spectra.

Visualizations

3.1. Predicted NMR Signaling Pathways

The following diagram illustrates the predicted correlations between the chemical structure of **5-Bromo-2-methoxypyridin-3-ol** and its expected NMR signals.

Predicted NMR Signaling of 5-Bromo-2-methoxypyridin-3-ol

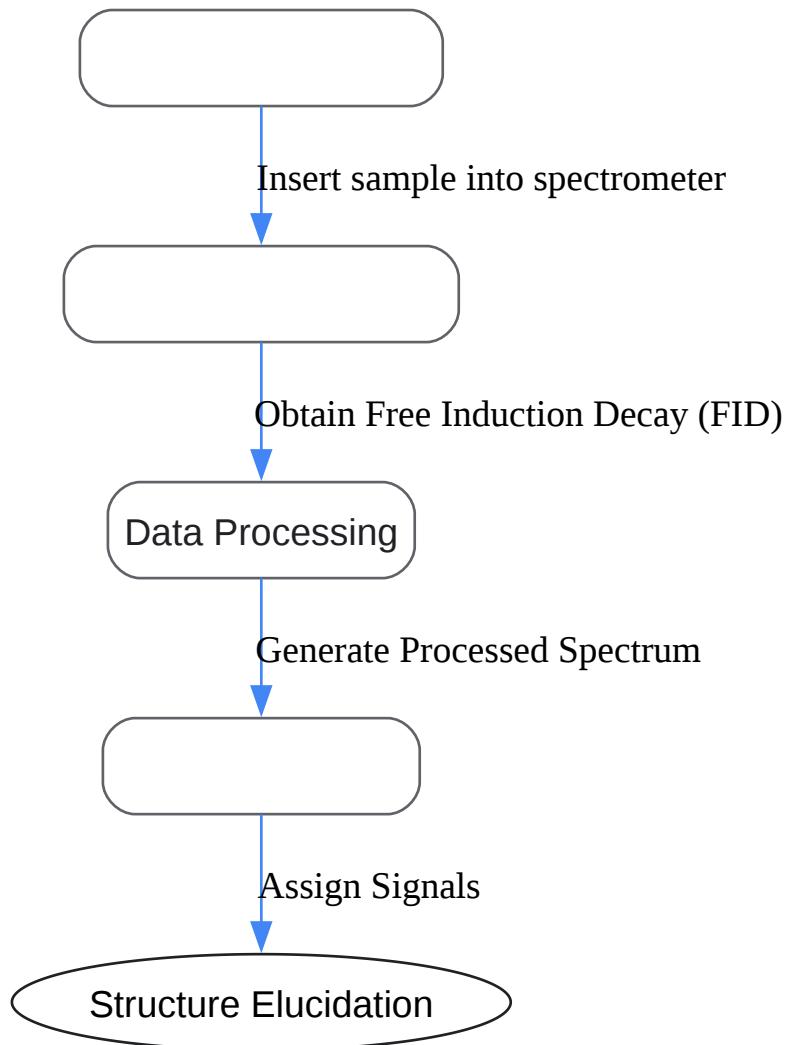
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Caption: Predicted NMR signal assignments for **5-Bromo-2-methoxypyridin-3-ol**.

3.2. Experimental Workflow for NMR Analysis

The diagram below outlines the general workflow for acquiring and processing NMR data.

General Workflow for NMR Analysis



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Caption: A generalized workflow for conducting NMR spectroscopy experiments.

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